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Compound of Interest

Compound Name: Ro 18-3981

Cat. No.: B1679454

This guide provides a comparative analysis of the dihydropyridine calcium channel blocker Ro
18-3981 with other cardiovascular agents, specifically darodipine and nifedipine. The data is
based on in-vitro experiments assessing their effects on myocardial Ca2+ channels and
contractile force.

Data Summary

The following tables summarize the key quantitative findings from the comparative studies.

Table 1: Inhibition of Myocardial Ca2+ Current (ICa)[1][2]

Compound Holding Potential (Vh) IC50 (nM)
Ro 18-3981 -50 mV 100

-20 mV 2.3

Darodipine Not Specified Not Specified
Nifedipine Not Specified Not Specified

Table 2: Negative Inotropic Effect on Guinea-Pig Left Atria[1][2]
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Extracellular K+

Fold Reduction in

Negative Inotropic

Compound (mM) IC50 (nM) IC50 with Increased
K+

Ro 18-3981 5.9 137 137

24 1

Darodipine 5.9 Not Specified 8

24 Not Specified

Nifedipine 5.9 Not Specified 20

24 Not Specified

Table 3: Binding Affinity to Dihydropyridine Receptor[1][2]
Compound Binding Site KD (nM)
Ro 18-3981 (+)-[3H]-PN 200-110 1.0

Experimental Protocols
Inhibition of Myocardial Ca2+ Current[1][2]

o Cell Preparation: Isolated cardiac myocytes were prepared from guinea pigs.

» Voltage Clamp Experiments: Whole-cell voltage-clamp experiments were conducted to
measure the Ca2+ current (ICa).

o Experimental Conditions: The inhibition of the Ca2+ current by Ro 18-3981 was measured at
two different membrane holding potentials: -50 mV and -20 mV. Myocytes were depolarized
to +10 mV from these holding potentials.

o Data Analysis: The concentration of the drug that caused 50% inhibition of the Ca2+ current
(IC50) was determined.

Negative Inotropic Effect[1][2]
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o Tissue Preparation: Isolated, electrically-stimulated left atria from guinea pigs were used.

o Experimental Setup: The atria were placed in an organ bath and stimulated electrically to
contract.

o Drug Application: The dihydropyridines were added to the bath in increasing concentrations.
o Measurement: The reduction in contractile force (negative inotropic effect) was measured.

o Potassium Concentration: The experiment was performed at two different extracellular
potassium concentrations (5.9 mM and 24 mM) to assess the potential-dependent effects.

o Data Analysis: The IC50 values for the reduction in contractile force were calculated.

Receptor Binding Assay[1][2]

e Membrane Preparation: Cardiac membranes were prepared from guinea pigs.

e Radioligand Binding: The affinity of Ro 18-3981 for the dihydropyridine binding site was
determined using the radioligand (+)-[3H]-PN 200-110.

» Data Analysis: The dissociation constant (KD) was calculated to quantify the binding affinity.

Visualizations
Mechanism of Action of Dihydropyridine Calcium
Channel Blockers

The following diagram illustrates the proposed mechanism of action for dihydropyridine calcium
channel blockers like Ro 18-3981, which involves state-dependent binding to the L-type
calcium channel.
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Caption: State-dependent blockade of L-type Ca2+ channels by dihydropyridines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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